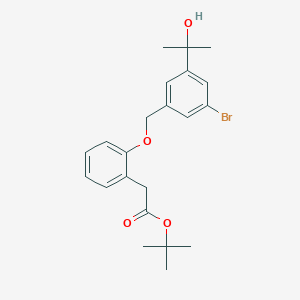
1-(4-Amino-3-methoxyphenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-methoxyphenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a bromine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-methoxyphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(4-Amino-3-methoxyphenyl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-methoxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(4-Amino-3-methoxyphenyl)propan-1-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-(4-Amino-3-methoxyphenyl)propan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-3-methoxyphenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
1-(4-Amino-3-methoxyphenyl)propan-1-one: Lacks the bromine atom, leading to different reactivity and applications.
1-(4-Amino-3-methoxyphenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.
1-(4-Amino-3-methoxyphenyl)-2-fluoropropan-1-one:
Uniqueness: 1-(4-Amino-3-methoxyphenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and potential biological activities. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(4-amino-3-methoxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
XYALQLQRPZKUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
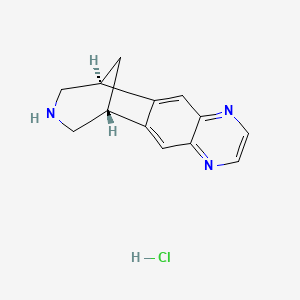
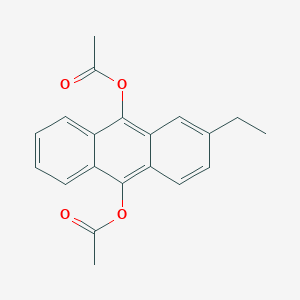
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)


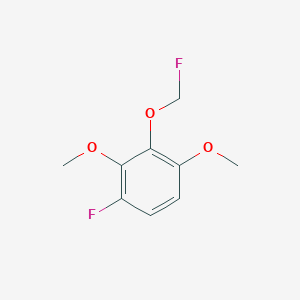
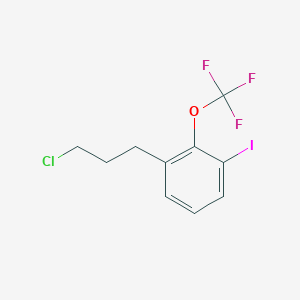
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
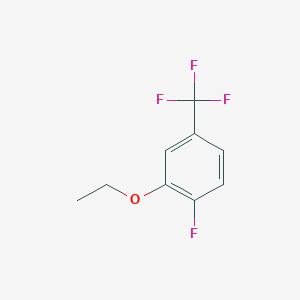
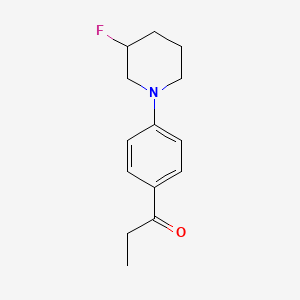

![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
